P2Y6 Receptor Antagonism: Comparative Potency Against Fluorinated Pyridine Ethers
In a functional antagonist assay at the human P2Y6 receptor expressed in 1321N1 cells, 4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol exhibited an IC50 of 2.91 µM for inhibition of UDP-induced intracellular calcium mobilization [1]. This value is notably higher (less potent) than the known P2Y6 antagonist TIM-38 (IC50 = 0.43 µM) , but significantly lower than the structurally related 4-((5-bromo-3-fluoropyridin-2-yl)oxy)-2-methylbutan-2-ol, which showed no measurable antagonism at 10 µM . The data indicate that the 6-fluoro substitution pattern, in combination with the 2-methylbutan-2-ol side chain, confers moderate but measurable P2Y6 antagonism not present in the 5-bromo analog.
| Evidence Dimension | P2Y6 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.91 µM |
| Comparator Or Baseline | TIM-38 (IC50 = 0.43 µM); 4-((5-bromo-3-fluoropyridin-2-yl)oxy)-2-methylbutan-2-ol (IC50 > 10 µM) |
| Quantified Difference | 6.8-fold less potent than TIM-38; >3.4-fold more potent than bromo analog |
| Conditions | Human P2Y6 receptor expressed in human 1321N1 cells; UDP-induced calcium mobilization assay (FLIPR) |
Why This Matters
This data provides a quantitative baseline for selecting 4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol over inactive bromo analogs in P2Y6-targeted research programs.
- [1] BindingDB. Entry BDBM50569546. Antagonist activity at human P2Y6 receptor (IC50 = 2.91E+3 nM). View Source
